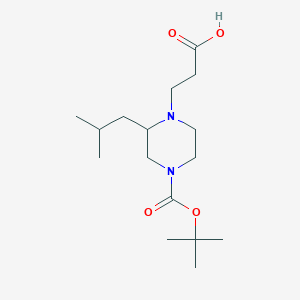
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-isobutylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with 3-bromopropanoic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.
Aplicaciones Científicas De Investigación
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amine groups during biochemical reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Mecanismo De Acción
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid involves the protection of amine groups through the Boc group. This protection allows for selective reactions to occur at other functional sites without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Boc-Dap-OH (N2-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid)
Uniqueness
3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is unique due to its specific structural features, including the isobutyl group and the piperazine ring. These features confer distinct chemical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it offers unique reactivity and stability, particularly in the context of protecting amine groups during complex synthetic processes .
Propiedades
Número CAS |
1060814-06-3 |
|---|---|
Fórmula molecular |
C16H30N2O4 |
Peso molecular |
314.42 g/mol |
Nombre IUPAC |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C16H30N2O4/c1-12(2)10-13-11-18(15(21)22-16(3,4)5)9-8-17(13)7-6-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20) |
Clave InChI |
RGFHYNUJMYWNSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


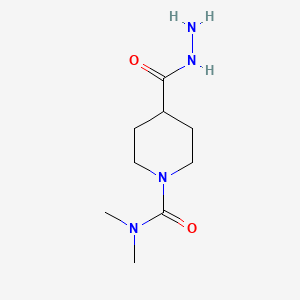

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
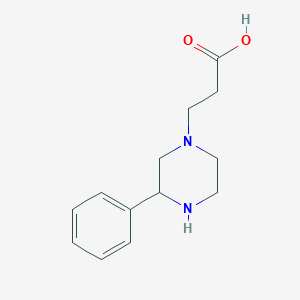
![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
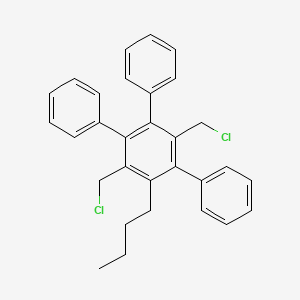
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)

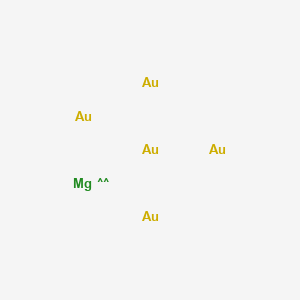

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
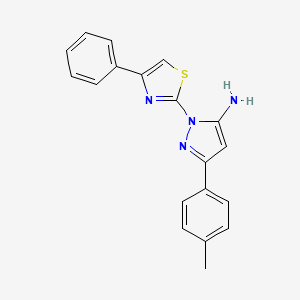
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
